molecular formula C13H12N4OS B1603120 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine CAS No. 937681-88-4

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

Cat. No. B1603120
M. Wt: 272.33 g/mol
InChI Key: ZFIKXFQTLDLNOF-UHFFFAOYSA-N
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Description

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine, also known as ETX-3, is an organic compound that has recently been studied for its potential therapeutic applications. It is a novel small molecule that belongs to the family of oxadiazol-thiazol-amines, and it has been shown to possess anti-inflammatory and anti-cancer properties. ETX-3 has also been studied in the context of neurological diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of autoimmune diseases.

Scientific research applications

Anticancer Activity

A study by Yakantham, Sreenivasulu, and Raju (2019) explored the synthesis and anticancer evaluation of derivatives similar to the compound , focusing on their activity against human cancer cell lines such as breast, lung, and prostate cancer. These compounds demonstrated good to moderate anticancer activity, highlighting their potential in cancer treatment research (Yakantham, Sreenivasulu, & Raju, 2019).

Thiazole Synthesis and Applications

Paepke et al. (2009) reinvestigated the synthesis of thiazoles, a core structure in the compound of interest, and its related reactions. This study contributed to understanding the chemical properties and potential applications of thiazoles in various fields, including pharmaceuticals (Paepke, Reinke, Peseke, & Vogel, 2009).

Antibacterial and Antifungal Properties

Sharma, Kumar, and Pathak (2014) synthesized novel derivatives incorporating similar structural elements and evaluated their antibacterial, antifungal, and anticancer activities. Some compounds in this study exhibited significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).

Synthesis and Biological Evaluation of Hybrid Molecules

Başoğlu et al. (2013) focused on synthesizing hybrid molecules containing structures related to the compound of interest. They investigated the antimicrobial, antilipase, and antiurease activities of these compounds, some of which displayed promising antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity of Thiazoles

Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, examining their antimicrobial activities. This study's findings contribute to the understanding of how structural variations in thiazole compounds can influence their biological activity, particularly against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Molecular Docking and Enzyme Inhibition

Babar et al. (2017) conducted a study on a series of compounds, including ethyl 2-[aryl(thiazol-2-yl)amino]acetates, to investigate their enzyme inhibition activities and molecular docking. This research is significant for understanding how these compounds interact with enzymes and could inform drug design processes (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).

properties

IUPAC Name

4-ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-2-9-10(19-13(14)15-9)12-16-11(17-18-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIKXFQTLDLNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629779
Record name 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

CAS RN

937681-88-4
Record name 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Reactant of Route 2
4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Reactant of Route 4
4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Reactant of Route 6
4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

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